Product packaging for Cycloprocanazole-d3(Cat. No.:)

Cycloprocanazole-d3

Cat. No.: B12053978
M. Wt: 294.79 g/mol
InChI Key: UFNOUKDBUJZYDE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cycloprocanazole-d3 is a high-purity, stable isotope-labeled analog of the fungicide cyproconazole, intended for use as an internal standard in quantitative mass spectrometry. This certified reference material (CRM) is produced under quality standards to ensure precise and reliable analytical results. In research applications, particularly in environmental and food safety testing, this compound is used in isotope dilution mass spectrometry (IDMS) methods for the accurate quantification of cyproconazole residues. Its nearly identical physical and chemical properties to the non-labeled analyte help correct for analyte loss during sample preparation and overcome matrix effects in complex samples, leading to more accurate and reproducible data. The product is supplied with a detailed certificate of analysis stating the certified concentration, uncertainty, and expiry date. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClN3O B12053978 Cycloprocanazole-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

294.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-cyclopropyl-4,4,4-trideuterio-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/i1D3

InChI Key

UFNOUKDBUJZYDE-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Cycloprocanazole D3

Preparation of Deuterated Precursors

The synthesis of Cycloprocanazole-d3 necessitates the initial preparation of key structural fragments incorporating deuterium (B1214612) atoms. The strategic placement of these isotopes begins with the synthesis of deuterated precursors, primarily focusing on the chlorocyclopropyl and chlorophenyl moieties.

General methodologies for deuterium incorporation into such precursors often involve hydrogen isotope exchange (HIE) reactions or the use of deuterated reagents in de novo synthesis. rsc.orgresearchgate.net For the aromatic precursor, 2-chlorophenyl-d3, a common approach is acid-catalyzed H/D exchange on the non-deuterated 2-chlorobenzene using a strong deuterium source like deuterated sulfuric acid (D₂SO₄) or by using transition-metal-catalyzed methods. researchgate.net

For the aliphatic cyclopropane (B1198618) ring, deuteration can be achieved through methods such as the reaction of an appropriate precursor with D₂O or by using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) during the formation of the cyclopropane structure. nih.govcas.cn A novel strategy for synthesizing trans-dual deuterated cyclopropanes involves a photocatalyzed deuteroaminomethylation of cyclopropenes, using deuterium oxide as the sole deuterium source under mild conditions. rsc.org These precursors are foundational to constructing the final labeled molecule.

Table 1: Examples of Deuterated Precursor Synthesis Strategies

Precursor FragmentPotential Deuteration MethodDeuterium SourceKey Considerations
2-ChlorophenylAcid-Catalyzed H/D ExchangeD₂SO₄ / D₂ORequires harsh conditions; potential for multiple deuteration sites.
2-ChlorophenylTransition-Metal CatalysisD₂ gasOffers high site-selectivity under milder conditions. researchgate.net
1-ChlorocyclopropylReductive CyclizationLiAlD₄Incorporates deuterium during ring formation from a suitable precursor.
1-ChlorocyclopropylPhotocatalyzed DeuterationD₂OA modern, mild method for specific deuteration patterns. rsc.org

Synthetic Routes for the Formation of the Triazole Ring System

Two of the most established methods are the Pellizzari and Einhorn-Brunner reactions. scispace.comresearchgate.net

Pellizzari Reaction : This method involves the condensation of an amide and an acyl hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole. researchgate.net

Einhorn-Brunner Reaction : This reaction synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of an imide with an alkyl hydrazine. wikipedia.orgdrugfuture.com It is known for its regioselectivity, which is particularly important when creating specifically substituted triazoles. wikipedia.org

These reactions provide robust pathways to the triazole heterocycle, which can then be alkylated to the main propanol (B110389) backbone of the Cycloprocanazole molecule.

Table 2: Comparison of 1,2,4-Triazole Synthesis Methods

Reaction NameReactantsConditionsKey Feature
Pellizzari ReactionAmide + Acyl HydrazideHigh TemperatureForms symmetrically or asymmetrically substituted triazoles. scispace.comresearchgate.net
Einhorn-Brunner ReactionImide + Alkyl HydrazineAcid-CatalyzedOffers good regioselectivity for producing specific isomers. wikipedia.orgdrugfuture.com

Specific Deuterium Labeling Approaches and Positional Isomer Considerations

The placement of deuterium atoms in a molecule is a critical decision driven by the intended application of the labeled compound. In pharmaceutical research, deuterium is often incorporated to influence the molecule's metabolic fate through the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. marquette.edu

For this compound, the three deuterium atoms would be strategically placed at "soft spots"—positions on the molecule that are most vulnerable to metabolic oxidation. nih.gov Replacing hydrogens at these sites can slow down the rate of metabolism, which is useful for pharmacokinetic studies. clearsynth.com

The choice of labeling position gives rise to different positional isomers , which are molecules with the same chemical formula and number of deuterium atoms but with the isotopes located at different positions. wpmucdn.com For instance, the 'd3' label could be placed on the phenyl ring or distributed across the cyclopropyl (B3062369) and propanol backbone. The selection of a specific positional isomer for synthesis depends on detailed metabolic studies of the non-deuterated parent compound to identify the primary sites of metabolism. Preventing metabolism at one site could lead to "metabolic shunting," where the metabolic process shifts to a different, secondary site. nih.gov Therefore, understanding these pathways is crucial for designing a useful deuterated standard.

Derivatization Strategies for Enhanced Research Utility

In many analytical contexts, the direct analysis of triazole fungicides can be challenging due to their polarity and thermal instability. Chemical derivatization is a strategy used to modify the analyte to improve its analytical properties, such as volatility for Gas Chromatography (GC) or detectability for High-Performance Liquid Chromatography (HPLC). pensoft.netnih.gov

For this compound, the presence of a hydroxyl (-OH) group makes it a prime candidate for derivatization.

Silylation : Reacting the molecule with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the molecule's thermal stability and volatility, making it more amenable to analysis by GC-Mass Spectrometry (GC-MS).

Acylation : Similar to silylation, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to cap the polar hydroxyl group, improving chromatographic behavior.

Fluorescent Tagging : For enhanced sensitivity in HPLC, derivatizing agents like dansyl chloride can be used to attach a fluorescent tag to the molecule, allowing for highly sensitive detection using a fluorescence detector.

These derivatization strategies expand the utility of this compound as an internal standard in a wider range of analytical methods. pensoft.netgoogle.com

Yield Optimization and Purity Assessment for Stable Isotope-Labeled Products

The successful synthesis of a stable isotope-labeled compound like this compound requires rigorous control over reaction conditions to maximize yield and ensure high purity.

Purity Assessment is essential to confirm the identity and quality of the final product. A combination of analytical techniques is employed for this purpose.

Chemical Purity : HPLC and GC are used to separate the final product from any unreacted starting materials or byproducts, thus determining its chemical purity. scispace.comresearchgate.net

Structural Confirmation : Mass Spectrometry (MS) confirms the molecular weight of the compound, and the observed mass shift confirms the successful incorporation of the three deuterium atoms. nih.gov

Isotopic Purity and Location : Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise location of the deuterium labels and the isotopic enrichment at each site. While ¹H NMR will show a decrease in signal intensity at the deuterated positions, ²H NMR directly detects the deuterium nuclei, providing unambiguous confirmation of their location and quantification of isotopic purity. youtube.comnih.govsigmaaldrich.comrug.nl

Table 3: Analytical Techniques for Purity Assessment

TechniquePurposeInformation Obtained
HPLC/GCChemical PurityPercentage of the target compound relative to impurities. scispace.com
Mass Spectrometry (MS)Identity & Isotopic IncorporationMolecular weight confirmation and number of deuterium atoms incorporated. nih.gov
¹H NMRIsotopic Label LocationDisappearance or reduction of proton signals at deuterated sites. nih.gov
²H NMRIsotopic Purity & LocationDirect detection and quantification of deuterium atoms at specific positions. nih.govsigmaaldrich.com

Advanced Analytical Methodologies for Cycloprocanazole D3

Application as an Internal Standard in Quantitative Mass Spectrometry-Based Assays

In quantitative mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest degree of accuracy and precision. Cycloprocanazole-d3, which is structurally identical to Cycloprocanazole except for the replacement of three hydrogen atoms with deuterium (B1214612), is an ideal internal standard for the quantification of Cycloprocanazole.

The fundamental principle behind using this compound as an internal standard lies in its ability to mimic the behavior of the analyte (Cycloprocanazole) throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. Because this compound and Cycloprocanazole have nearly identical physicochemical properties, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in complex samples. By adding a known amount of this compound to the sample at the beginning of the analytical workflow, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant even if there are variations in sample recovery or matrix-induced signal suppression or enhancement, thus leading to more reliable and accurate quantification. lcms.cz The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy of quantitative results, especially when analyzing compounds in differing and complex matrices. lcms.cz

Chromatographic Separation Techniques for this compound and its Metabolites

The separation of this compound and its corresponding non-labeled analyte and their potential metabolites from complex sample matrices is a critical step before mass spectrometric detection. High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Parameters and Column Chemistry

The choice of HPLC parameters and column chemistry is vital for achieving good chromatographic resolution, peak shape, and analysis time. For triazole fungicides, reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is typically employed due to its ability to retain and separate moderately nonpolar compounds like Cycloprocanazole.

The mobile phase usually consists of a mixture of an aqueous component (often water with a small amount of acid, such as formic acid, to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased during the run, is often used to ensure the timely elution of all compounds of interest, including the parent compound and its potentially more polar metabolites.

ParameterTypical Value/Condition
Column C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Detection UV (e.g., 220-230 nm) or Mass Spectrometry

This table presents a generalized set of HPLC parameters for triazole fungicides and should be optimized for the specific analysis of Cycloprocanazole.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization

LC-MS/MS is the definitive technique for the trace-level quantification of pesticides like Cycloprocanazole. The optimization of MS/MS parameters is crucial for achieving the required sensitivity and selectivity. This is typically performed by infusing a standard solution of the analyte into the mass spectrometer and adjusting the parameters to obtain the maximum signal intensity.

The process involves selecting the appropriate ionization mode, which for triazole fungicides is usually positive electrospray ionization (ESI+). The precursor ion, which is the protonated molecule of Cycloprocanazole ([M+H]⁺), is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID) with an inert gas like argon. The resulting product ions are then scanned in the third quadrupole (Q3), and the most stable and abundant product ions are selected for quantification (quantifier ion) and confirmation (qualifier ion). This process is known as multiple reaction monitoring (MRM).

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of Cycloprocanazole. The fragmentation pattern is expected to be very similar, with the deuterium atoms retained on one of the major fragments. The following table illustrates hypothetical MRM transitions for Cycloprocanazole and this compound, which would need to be empirically determined.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Cycloprocanazole[M+H]⁺Fragment AFragment BOptimized Value
This compound[M+H+3]⁺Fragment A+3 or Fragment AFragment B+3 or Fragment BOptimized Value

This table provides a template for the kind of data generated during LC-MS/MS method development. The actual m/z values and collision energies must be determined experimentally.

Impact of Deuteration on Retention Times and Mass Spectral Signatures

The substitution of hydrogen with deuterium in this compound has a predictable effect on its mass spectral signature, increasing the mass of the molecular ion and any fragment ions containing the deuterium labels by three mass units. This mass difference is the basis for its use as an internal standard, allowing the mass spectrometer to distinguish between the analyte and the standard.

The impact of deuteration on chromatographic retention time is generally minimal but can be observable. In reversed-phase liquid chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. nih.gov This phenomenon, known as the "isotope effect," is attributed to the slightly lower polarity of C-D bonds compared to C-H bonds. However, this difference is usually small and does not compromise the co-elution required for effective internal standardization, especially with the peak widths typically observed in LC.

Enhancement of Detection Sensitivity and Selectivity through Chemical Derivatization

For certain analytes that exhibit poor ionization efficiency in the mass spectrometer, chemical derivatization can be a powerful tool to enhance detection sensitivity and selectivity. This involves reacting the target analyte with a reagent to form a derivative that has more favorable ionization properties.

Utilizing Reagents for Diels-Alder Adduction on Diene Systems

While not a common practice for triazole fungicides, which generally ionize well, the principle of derivatization can be applied to certain analytes or their metabolites if they possess suitable functional groups. For compounds containing a conjugated diene system, Diels-Alder reactions with highly reactive dienophiles can be employed to introduce a readily ionizable tag.

A classic example of such a reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD reacts rapidly and specifically with conjugated dienes to form a stable cycloadduct. This derivative often exhibits significantly enhanced ionization efficiency in ESI-MS, leading to a substantial increase in sensitivity. This approach has been successfully used for the analysis of other compounds containing diene systems, such as certain juvenile hormones and conjugated linoleic acids, resulting in a 100-fold improvement in the limit of detection in some cases. nih.govresearchgate.net

Should Cycloprocanazole or one of its metabolites contain a conjugated diene moiety, derivatization with a reagent like PTAD could be a viable strategy to achieve lower detection limits. The resulting derivative would have a much higher molecular weight and a different fragmentation pattern, which can also help to move the analyte's signal to a region of the mass spectrum with lower background noise, thereby improving selectivity.

Stability Profiling of Derivatized this compound in Research Samples

The stability of an analyte in a biological or environmental matrix is a critical parameter in bioanalytical method validation. japsonline.com It ensures that the measured concentration reflects the true concentration in the sample at the time of collection. When a derivatization step is included in the analytical workflow, the stability of the resulting derivative must also be rigorously assessed. The derivatized product may have different stability characteristics than the parent compound.

Stability profiling involves subjecting spiked, processed research samples (e.g., sample extracts post-derivatization) to various storage and handling conditions that they might encounter during the analytical process. japsonline.com Key stability tests include:

Autosampler Stability: Assessing the stability of the derivatized analyte in the final extract while sitting in the autosampler tray for the expected duration of an analytical run.

Bench-Top Stability: Evaluating stability at room temperature for a period that simulates the sample preparation and handling time.

Freeze-Thaw Stability: Determining if the derivatized analyte can withstand repeated cycles of freezing and thawing, which may occur if samples need to be re-analyzed. japsonline.com

Long-Term Storage Stability: Assessing the stability of the derivatized analyte under frozen conditions (-20°C or -80°C) for a duration that covers the expected storage time of study samples.

The stability of triazole fungicides can be influenced by factors such as temperature and exposure to light. ekb.eg The derivatization process adds another layer of complexity, as the newly formed chemical bond must remain intact throughout storage and analysis to ensure accurate quantification. Results are typically considered acceptable if the mean concentration at each stability time point is within ±15% of the nominal concentration. japsonline.com

Table 2: Example Stability Profiling Parameters for a Derivatized Analyte
Stability TestConditionDurationAcceptance Criterion
Autosampler Stability4°C or Room Temperature24 - 72 hoursMean concentration ±15% of initial
Bench-Top StabilityRoom Temperature (~25°C)4 - 24 hoursMean concentration ±15% of initial
Freeze-Thaw Stability-20°C to Room Temperature3 - 5 cyclesMean concentration ±15% of initial
Long-Term Storage-20°C or -80°C1, 3, 6, 12 monthsMean concentration ±15% of initial

Method Validation Parameters in Research Settings (e.g., Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision, Robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For quantitative research applications involving this compound, validation ensures that the data generated are reliable, reproducible, and accurate. The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.euasean.org

Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range. A regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥0.99. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org The LOQ is the lowest concentration on the calibration curve and must meet the acceptance criteria for accuracy and precision. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery, which is determined by analyzing samples spiked with a known amount of the analyte. globalresearchonline.net For pesticide residue analysis, typical acceptance criteria for recovery are within 70-120%. scielo.br

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should generally be ≤15%, except at the LOQ where ≤20% may be acceptable. pandawainstitute.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, flow rate). asean.org This provides an indication of its reliability during normal usage. globalresearchonline.net

Table 3: Summary of Key Method Validation Parameters and Typical Acceptance Criteria
ParameterDefinitionTypical Acceptance Criteria
LinearityProportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.99
LODLowest detectable concentration.Signal-to-Noise Ratio ≥ 3:1
LOQLowest quantifiable concentration.Accuracy within 80-120%, Precision (RSD) ≤ 20%
Accuracy (Recovery)Closeness to the true value.70 - 120% for each concentration level. scielo.br
Precision (RSD)Agreement between repeated measurements.≤ 15% (≤ 20% at LOQ). pandawainstitute.com
RobustnessResilience to small method variations.RSD of results should remain within acceptable limits.

Strategies for Sample Preparation from Diverse Research Matrices (e.g., environmental samples, biological fluids from model systems)

The goal of sample preparation is to extract the analyte of interest from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. pensoft.net The choice of method depends heavily on the physicochemical properties of the analyte (e.g., polarity, solubility) and the nature of the sample matrix. mhlw.go.jp

Environmental Samples (Water, Soil):

Water Samples: For water matrices, common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net SPE is widely used for its efficiency and ability to handle larger sample volumes, leading to lower detection limits. researchgate.net Magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as sorbents, offers rapid separation of the extraction phase from the sample. nih.gov

Soil and Sediment Samples: Extraction from solid matrices like soil often involves sonication or shaking with an organic solvent such as acetonitrile or ethyl acetate. acs.orgnih.gov The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for food matrices, has been widely adapted for soil and other environmental samples. researchgate.net The QuEChERS approach involves an initial extraction with acetonitrile followed by a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) and a cleanup step using dispersive SPE (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences. quechers.eu

Biological Fluids (Plasma, Serum, Urine):

Protein Precipitation (PPT): This is one of the simplest methods for biological fluids like plasma and serum. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate proteins, which are then removed by centrifugation. nih.gov While fast and simple, it may be less effective at removing other matrix components like phospholipids.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

QuEChERS: The QuEChERS methodology has been increasingly adapted for the analysis of various compounds, including drugs and pesticides, in complex biological matrices. pandawainstitute.com Its effectiveness in removing matrix components like lipids and proteins makes it a robust choice. sigmaaldrich.com The main steps involve solvent extraction followed by d-SPE cleanup, similar to its application in environmental samples. quechers.euresearchgate.net

Table 4: Comparison of Sample Preparation Strategies
TechniquePrincipleCommon MatricesAdvantagesDisadvantages
QuEChERSAcetonitrile extraction, salting-out, and dispersive SPE cleanup. quechers.euSoil, Water, Biological Fluids, Food. researchgate.netresearchgate.netFast, high throughput, low solvent use, effective cleanup. quechers.euMay require optimization for specific analyte/matrix pairs.
Solid-Phase Extraction (SPE)Analyte partitioning between a solid and liquid phase.Water, Biological Fluids. researchgate.netHigh concentration factor, clean extracts, can be automated.Can be more time-consuming and costly than QuEChERS.
Liquid-Liquid Extraction (LLE)Analyte partitioning between two immiscible liquids.Water, Biological Fluids.Simple, inexpensive.Can be labor-intensive, uses larger solvent volumes, potential for emulsions.
Protein Precipitation (PPT)Protein removal via solvent-induced precipitation.Plasma, Serum. nih.govVery fast, simple, high throughput.Less clean extract, potential for significant matrix effects.

Mechanistic Investigations and Pharmacological Principles of Cycloprocanazole D3 Preclinical Focus

Molecular Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mechanism of action for azole antifungals, including cyproconazole (B39007) and by extension Cycloprocanazole-d3, is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity and function mdpi.comamazonaws.comnih.govpatsnap.comresearchgate.netseq.esresearchgate.net. Ergosterol serves a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, permeability, and the proper functioning of embedded proteins patsnap.comwikipedia.orgjmb.or.kr. Inhibition of ergosterol synthesis leads to the depletion of this essential sterol and, concurrently, the accumulation of aberrant, methylated sterol intermediates within the fungal cell membrane patsnap.comjmb.or.krnih.govresearchgate.net. These sterol imbalances disrupt the structural integrity and permeability of the fungal cell membrane, ultimately impairing vital cellular processes and leading to cell growth inhibition and death nih.govpatsnap.comjmb.or.krresearchgate.net. Deuterated compounds like this compound are valuable tools in preclinical studies to trace these pathways or the compound's distribution, providing a clearer understanding of its interaction with cellular components involved in sterol synthesis scbt.com.

Target Enzyme Characterization: Lanosterol (B1674476) 14α-Demethylase Interference

The key molecular target for azole antifungals is the enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11), a cytochrome P450 enzyme essential for sterol biosynthesis in fungi mdpi.comamazonaws.compatsnap.comresearchgate.netseq.esresearchgate.netscbt.comresearchgate.netnih.govmdpi.compsu.eduwho.intoup.comnih.govnih.govfrontiersin.org. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol by removing the 14α-methyl group amazonaws.compatsnap.comresearchgate.netscbt.comresearchgate.netnih.govmdpi.compsu.edunih.govfrontiersin.org. Azole antifungals, including cyproconazole, act by binding to the heme iron atom within the active site of CYP51. This binding prevents the enzyme from accessing its substrate, lanosterol, thereby blocking the demethylation reaction mdpi.comresearchgate.netscbt.combibliotekanauki.pl. The specific molecular structure of cyproconazole facilitates strong hydrophobic interactions and coordination with the heme-iron, effectively disrupting the enzyme's catalytic cycle scbt.com. This interference leads to the accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell jmb.or.krnih.govscbt.com.

Interactions with Biologically Relevant Cytochrome P450 Enzymes in Model Systems

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds, including drugs and xenobiotics openanesthesia.orgnih.govbiomolther.orgnih.govmdpi.com. Cyproconazole, as a triazole fungicide, is known to interact with various CYP isoforms. Studies have investigated the stereoselective metabolism of cyproconazole stereoisomers by rat liver microsomes (RLMs), highlighting the involvement of specific CYP isoforms in its biotransformation researchgate.netresearchgate.netnih.gov. Cyproconazole has been shown to inhibit CYP3A4 activity, a major drug-metabolizing enzyme in humans nih.gov. The potential for deuterated compounds like this compound to probe these interactions lies in their ability to be differentially detected, allowing researchers to study enzyme kinetics, metabolic pathways, and potential drug-drug interactions involving CYP enzymes with greater precision scbt.com. Furthermore, research comparing the affinity of azoles for fungal versus human CYP51 enzymes is crucial for understanding selectivity and potential off-target effects, such as endocrine disruption nih.govpsu.edu. Agricultural azoles often exhibit greater selectivity for fungal CYP51 over human CYP51 compared to some medical azoles, though this varies by compound nih.gov.

Preclinical Pharmacodynamic Assessments in in vitro Fungal Assays

Preclinical evaluation of antifungal agents commonly involves in vitro assays to determine their efficacy against various fungal species and strains. Standard methods include broth microdilution techniques, such as those recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), to determine Minimum Inhibitory Concentrations (MICs) frontiersin.orgnih.govasm.org. These assays measure the lowest concentration of an antifungal agent that inhibits visible fungal growth. Additionally, half-maximal inhibitory concentration (IC50) values are determined to quantify the concentration required to inhibit fungal growth by 50%. For instance, cyproconazole has demonstrated potent activity, achieving 100% inhibition of A. niger and C. higginsianum at a concentration of 25 mg/L in specific growth inhibition assays mdpi.com. Other azoles have also shown significant in vitro activity; for example, the novel triazole PC945 exhibited potent inhibition against Aspergillus fumigatus, with MIC values as low as 0.031 μg/ml, outperforming voriconazole (B182144) and posaconazole (B62084) in some instances asm.org.

Application of Cycloprocanazole D3 in Metabolic Fate and Environmental Research

Tracing Metabolic Pathways and Metabolite Identification using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating the metabolic pathways of xenobiotics like cycloprocanazole. By introducing Cycloprocanazole-d3 into a biological system, researchers can use mass spectrometry-based methods to trace the biotransformation of the parent compound into various metabolites. The deuterium atoms act as a stable isotopic label, meaning the mass difference between the labeled compound and its unlabeled counterpart remains consistent throughout metabolic processes. This allows for the confident identification of drug-related material in complex biological samples.

Metabolite identification is significantly enhanced by the characteristic isotopic pattern of this compound. In mass spectra, the deuterated metabolites will appear at a slightly higher mass-to-charge ratio (m/z) than their non-deuterated analogues, creating a distinct isotopic cluster that is easily recognizable. This simplifies the process of distinguishing true metabolites from background noise and endogenous compounds.

Investigation of Metabolic Transformations in in vitro Systems (e.g., liver microsomes, cell cultures)

In vitro systems are essential for studying the metabolism of compounds in a controlled environment, and this compound is a key component in such investigations. Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are commonly used to simulate the phase I metabolic reactions that occur in the liver. nih.govflinders.edu.au

Studies on the parent compound, cyproconazole (B39007), in rat liver microsomes have shown that it undergoes stereoselective metabolism, with different stereoisomers being metabolized at different rates. nih.govresearchgate.net The primary metabolic reactions observed for cyproconazole in these systems are hydroxylation and dehydration. nih.govresearchgate.net By incubating this compound with liver microsomes, researchers can precisely track the formation of these deuterated metabolites over time.

The use of this compound as an internal standard in these assays allows for accurate quantification of the parent compound's depletion and the formation of its metabolites. The general workflow for such an experiment is outlined below:

StepDescription
Incubation Cycloprocanazole is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH).
Quenching The reaction is stopped at various time points by adding a solvent like acetonitrile.
Internal Standard Addition A known concentration of this compound is added to each sample.
Analysis The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification The ratio of the peak area of the analyte (cycloprocanazole) to the internal standard (this compound) is used to determine the concentration of the parent compound and its metabolites.

Cell cultures, such as primary hepatocytes or immortalized cell lines, provide a more complete model of cellular metabolism, including both phase I and phase II reactions. Utilizing this compound in these systems allows for a comprehensive understanding of its intracellular metabolic fate.

Pharmacokinetic Studies in Preclinical Animal Models (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. The use of this compound in preclinical animal models, such as rats, is instrumental in obtaining precise and reliable PK data.

In a typical study, a "cassette" dosing approach might be used, where a mixture of the parent compound (cycloprocanazole) and its deuterated version (this compound) is administered to the animals. The distinct mass of the deuterated compound allows for its simultaneous detection and quantification alongside the non-labeled drug. This methodology reduces the number of animals required for a study and minimizes biological variability.

The key pharmacokinetic parameters that can be determined using this approach include:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Clearance: The rate at which the compound is removed from the body.

Volume of distribution: The extent to which the compound distributes into body tissues.

Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.

Understanding where a compound accumulates in the body is critical for assessing its potential efficacy and toxicity. Following administration of this compound to animal models, tissue samples (e.g., liver, kidney, fat, brain) can be collected at various time points.

The concentration of this compound and its deuterated metabolites in these tissues is then quantified using LC-MS/MS. This provides a detailed picture of the compound's distribution profile. For lipophilic compounds like many triazole fungicides, there is a potential for accumulation in adipose tissue. Studies with other compounds have shown that tissue distribution can be widespread, with the liver and kidneys often being major sites of accumulation and metabolism. frontiersin.orgmdpi.comnih.govnih.govfrontiersin.org

A representative table of what tissue distribution data might look like is presented below:

TissueConcentration (ng/g) at 2hConcentration (ng/g) at 24h
Blood 15020
Liver 800100
Kidney 65080
Fat 1200500
Brain 10<1

Note: This is a hypothetical data table for illustrative purposes.

Determining the routes and rates of excretion is the final piece of the ADME puzzle. By analyzing urine, feces, and bile collected from animals dosed with this compound, the primary pathways of elimination can be identified. The presence of the deuterium label allows for the specific measurement of the parent compound and its metabolites in these excreta.

Environmental Fate and Degradation Studies of Deuterated Compounds

The environmental persistence and degradation of fungicides are of significant concern. Deuterated compounds like this compound can be used in laboratory studies to simulate and trace the environmental fate of the parent compound. These studies often involve incubating the compound in different environmental matrices, such as soil, water, and sediment, under various conditions (e.g., different pH, temperature, and light exposure).

The deuterium label allows for easy tracking of the degradation of this compound into various transformation products. This helps in identifying the major degradation pathways, whether they are biotic (microbial degradation) or abiotic (e.g., hydrolysis, photolysis). Understanding these pathways is crucial for predicting the environmental persistence of cycloprocanazole and for conducting ecological risk assessments. Studies on the degradation of similar compounds have highlighted the influence of factors like pH and the presence of oxidizing agents. mdpi.com

Quantitative Proteomics and Metabolomics in Mammalian Systems (SILAM) utilizing Deuterated Labels

In metabolomics, deuterated compounds can be used as internal standards for the accurate quantification of endogenous metabolites. Furthermore, the administration of a deuterated compound like this compound could be used to study its impact on the broader metabolome of an organism. By comparing the metabolic profiles of treated and untreated animals, researchers could identify pathways that are perturbed by the compound. The use of the deuterated analog would ensure that any detected changes are a direct result of the compound's presence and not due to analytical variability.

Preclinical Biological Activity Assessments in Controlled Model Systems

In Vitro Efficacy Studies against Fungal Pathogens

Cycloprocanazole-d3 serves as a critical internal standard in analytical methods designed to quantify the in vitro efficacy of cyproconazole (B39007) against fungal pathogens such as Fusarium, Botrytis, and Rhizoctonia. By incorporating this compound into experimental setups, researchers can precisely measure the concentration of cyproconazole required to inhibit fungal growth in laboratory settings. This precision is crucial for determining Minimum Inhibitory Concentrations (MICs) and understanding dose-response relationships. For instance, studies evaluating the sensitivity of fungal isolates to cyproconazole, like Armillaria mellea, can employ this compound in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays to ensure accurate determination of cyproconazole levels in growth media or fungal biomass scispace.comresearchgate.net. The use of this compound helps to account for variations in sample extraction efficiency and instrument response, thereby providing more reliable data on the in vitro antifungal spectrum and potency of cyproconazole.

Comparative In Vitro Efficacy with Unlabeled Cyproconazole

In comparative in vitro efficacy studies, this compound plays a vital role in validating analytical methods used to compare different formulations or application methods of cyproconazole. When assessing the comparative efficacy of unlabeled cyproconazole against fungal pathogens, the inclusion of this compound as an internal standard ensures that any observed differences in efficacy are attributable to the fungicide's performance rather than analytical variability. For example, research comparing the antifungal activity of cyproconazole in different media or under varying environmental conditions would benefit from the precise quantification facilitated by this compound. This allows for robust comparisons of EC50 values or growth inhibition percentages between different experimental groups, ensuring that the data accurately reflects the biological responses to cyproconazole.

In Vivo Efficacy Studies in Agricultural Research Models and Plant Pathogen Systems

The application of this compound is instrumental in the in vivo efficacy studies of cyproconazole in agricultural research models. When cyproconazole is applied to plants or soil to control plant pathogens, its concentration and distribution within plant tissues or the environment are critical factors influencing its efficacy. This compound is used as an internal standard in analytical techniques, such as LC-MS/MS, to accurately quantify cyproconazole residues in plant samples (e.g., leaves, stems, fruits) or soil matrices. This enables researchers to correlate fungicide levels with observed disease control, understand uptake and translocation within plants, and assess persistence in the field. For instance, field trials evaluating cyproconazole's control of diseases like Armillaria root rot in orchards would utilize this compound to ensure accurate measurement of fungicide levels in treated trees and surrounding soil, thereby validating the in vivo efficacy data researchgate.net.

Investigation of Interactions with Other Agricultural Chemicals in Controlled Experiments

In controlled experiments investigating the interactions between cyproconazole and other agricultural chemicals (e.g., herbicides, insecticides, other fungicides), this compound is employed as an internal standard for the precise quantification of cyproconazole. When applied in combination, synergistic or antagonistic effects can occur, altering the efficacy or persistence of the active ingredients. Analytical methods using this compound allow researchers to accurately measure the concentration of cyproconazole in plant tissues, soil, or spray solutions when it is co-applied with other substances. This is crucial for understanding how these mixtures affect fungal control or plant health. For example, studies examining potential interactions that might enhance or reduce cyproconazole's antifungal activity would rely on the accurate quantification of cyproconazole levels, supported by the use of this compound as a standard.

Application in Biological Systems as a Tool to Understand Fungal Resistance Mechanisms

This compound can be utilized as a tool in biological systems to study the mechanisms of fungal resistance to cyproconazole. By accurately quantifying cyproconazole uptake, metabolism, or target site interaction in resistant versus susceptible fungal strains, researchers can gain insights into the molecular basis of resistance. For example, in studies investigating how fungi develop resistance to sterol biosynthesis inhibitors like cyproconazole, this compound can be used as an internal standard in analytical assays to measure intracellular concentrations of cyproconazole in fungal cells. This allows for the precise determination of whether resistance is due to reduced uptake, increased efflux, enhanced metabolism, or altered target enzyme sensitivity. Such quantitative data, enabled by the use of deuterated standards, is essential for elucidating the complex biochemical and genetic mechanisms underlying fungicide resistance.

Compound List:

this compound

Cyproconazole

Structure Activity Relationship Sar Studies and Isotopic Effects on Molecular Properties

Influence of Deuterium (B1214612) Substitution on Biological Activity and Receptor Binding

The primary mechanism of action for cyproconazole (B39007) and other triazole fungicides is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). amazonaws.com This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the fungal cell membrane. amazonaws.com The binding of triazoles to the heme iron in the active site of CYP51 disrupts this process, leading to fungal growth inhibition. mdpi.com

The substitution of hydrogen with deuterium is a minimal structural change that typically does not alter the fundamental shape, stereochemistry, or electronic properties of a molecule. nsf.gov Therefore, it is anticipated that Cycloprocanazole-d3 would exhibit a receptor binding affinity and intrinsic biological activity comparable to its non-deuterated counterpart, cyproconazole. The key interactions governing receptor binding—such as the coordination of the triazole nitrogen to the heme iron and hydrophobic interactions within the active site—are unlikely to be significantly affected by the increased mass of the deuterium nucleus. mdpi.comnih.gov

To illustrate the typical binding affinities of agricultural azoles to their target enzyme, the following table presents hypothetical, yet plausible, data for cyproconazole and its deuterated analog against a fungal CYP51 enzyme.

Table 1: Hypothetical Receptor Binding Affinity of Cyproconazole and this compound

Compound Target Enzyme Binding Affinity (Kd, nM)
Cyproconazole Fungal CYP51 45
This compound Fungal CYP51 47

Impact of Deuteration on Metabolic Stability and Clearance Pathways in Research Models

The most significant impact of deuterium substitution in this compound is expected to be on its metabolic stability. The metabolism of many xenobiotics, including fungicides like cyproconazole, is mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netmdpi.com These enzymes often catalyze oxidation reactions that involve the cleavage of carbon-hydrogen (C-H) bonds. nih.gov

The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond due to the lower zero-point energy of the C-D bond compared to the C-H bond. nih.gov Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism for deuterated compounds. This phenomenon is known as the deuterium kinetic isotope effect (KIE). juniperpublishers.com

Furthermore, deuteration can lead to "metabolic switching," where the blockage of a primary metabolic pathway shunts the metabolism towards alternative, slower routes. nih.gov This can alter the profile of metabolites formed, potentially reducing the formation of toxic or inactive metabolites and enhancing the desired biological effect. juniperpublishers.com

The following interactive table provides a hypothetical comparison of the pharmacokinetic parameters of cyproconazole and this compound in a rat model, illustrating the potential impact of deuteration on metabolic stability.

Table 2: Hypothetical Pharmacokinetic Parameters in a Rat Model

Parameter Cyproconazole This compound
Half-life (t½, hours) 8 14
Intrinsic Clearance (CLint, mL/min/kg) 25 13
Area Under the Curve (AUC, ng·h/mL) 1200 2500

Computational and Theoretical Modeling Approaches for Predicting Deuteration Effects

Predicting the metabolic fate of a drug or fungicide candidate is a critical step in its development. In silico methods, including computational and theoretical modeling, are increasingly used to predict absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net These models can be particularly useful for anticipating the effects of isotopic substitution.

For this compound, molecular modeling techniques could be employed to predict its interaction with various CYP isoforms. nih.gov Docking simulations and molecular dynamics (MD) can help identify the specific sites on the cyproconazole molecule that are most susceptible to metabolic attack by positioning them favorably within the active site of a CYP enzyme. researchgate.netnih.gov By identifying these "metabolic hotspots," researchers can strategically place deuterium atoms to maximize the kinetic isotope effect and enhance metabolic stability. nih.gov

Furthermore, quantum mechanics (QM) calculations can be used to model the transition states of the C-H bond cleavage steps in the metabolic reactions. acs.org By comparing the activation energies required for the cleavage of C-H versus C-D bonds, these models can provide a quantitative prediction of the kinetic isotope effect. acs.org This information can help prioritize which deuterated analogs to synthesize and test, saving significant time and resources.

Recent studies have combined experimental approaches with computational methods to understand the stereoselective metabolism of cyproconazole, revealing how different stereoisomers bind to and are metabolized by CYP enzymes. nih.gov Such combined approaches could be extended to predict how deuteration at various positions on the different stereoisomers of cyproconazole would affect their individual metabolic pathways.

Kinetic Isotope Effects in Reaction Mechanisms and Enzymatic Processes

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. nih.gov A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. nih.gov The magnitude of the deuterium KIE (kH/kD, the ratio of the rate constant for the non-deuterated to the deuterated reactant) can provide insight into the transition state of the reaction.

In the context of the cytochrome P450-mediated metabolism of this compound, a significant primary KIE would be strong evidence that C-H bond cleavage is a rate-limiting step in its metabolism. nih.gov The observation of a KIE of approximately 2 or greater would indicate that the C-D bond is indeed more resistant to cleavage by the CYP enzyme. nih.gov

The study of KIEs is not limited to metabolism. Isotopic substitution can also be used to probe the mechanisms of other enzymatic processes. While the binding of cyproconazole to CYP51 is not a covalent interaction, subtle secondary isotope effects on binding could potentially be measured, although these are generally very small and unlikely to have a significant biological impact. nsf.gov The primary application of KIEs in the study of this compound remains the investigation of its metabolic breakdown.

Structure-Activity Relationships of the broader Cycloprocanazole/Cyproconazole Class

The fungicidal activity of the triazole class of compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that are important for their efficacy. These include:

The 1,2,4-Triazole Ring: This moiety is essential for activity, as one of its nitrogen atoms coordinates to the heme iron of the CYP51 enzyme, inhibiting its function. nih.gov

A Substituted Phenyl Group: The nature and position of substituents on the phenyl ring can influence the compound's potency and spectrum of activity. For cyproconazole, the 4-chloro substituent is a key feature. nih.gov

A Hydroxyl Group: The hydroxyl group on the butan-2-ol backbone is important for anchoring the molecule within the active site of the enzyme through hydrogen bonding.

The Cyclopropyl (B3062369) Group: This group in cyproconazole contributes to its high potency and broad spectrum of activity. nih.gov

Broader Implications of Stable Isotope Labeling in Contemporary Chemical Biology Research

Quantitative Proteomics and Glycomics Applications

Stable isotope-labeled compounds are indispensable for accurate quantitative analysis in fields like proteomics and glycomics. They primarily function as internal standards, allowing researchers to precisely quantify the abundance of target molecules within complex biological matrices symeres.comdiagnosticsworldnews.com. The principle relies on the mass difference introduced by isotopic labeling, such as deuterium (B1214612), which can be readily distinguished from endogenous molecules using mass spectrometry (MS) symeres.comdiagnosticsworldnews.com. This mass shift enables the differentiation and quantification of the analyte of interest, even at low concentrations, by comparing its signal to that of the labeled standard symeres.comdiagnosticsworldnews.com. While specific published applications of Cycloprocanazole-d3 in these fields are not extensively detailed, its design as a deuterated compound positions it as a potential internal standard for the quantification of cycloprocanazole or related metabolites in proteomic or glycomic studies, where precise measurement is critical.

Future Research Directions and Translational Perspectives Preclinical/research Tools

Development of Next-Generation Deuterated Analogues for Enhanced Research Probes

The development of novel deuterated analogues of Cycloprocanazole, beyond a simple d3-variant, holds considerable promise for creating highly specific and effective research probes. The primary advantage of deuteration lies in the kinetic isotope effect, where the substitution of hydrogen with deuterium (B1214612) can slow down metabolic processes at the site of deuteration. simsonpharma.comresearchgate.net This property can be harnessed to create metabolically stabilized versions of Cycloprocanazole, allowing for more controlled studies of its mechanism of action and off-target effects without the confounding variable of rapid degradation.

Future research could focus on synthesizing Cycloprocanazole analogues with deuterium atoms placed at various strategic positions on the molecule. This would enable a systematic investigation of how deuteration at different sites affects the molecule's fungicidal activity, metabolic fate, and toxicity. For instance, deuteration at sites known to be susceptible to enzymatic attack could significantly prolong the half-life of the compound in biological systems, making it an ideal probe for long-term studies. simsonpharma.com

Integration of Cycloprocanazole-d3 in Advanced Multi-Omics Studies

The integration of this compound into multi-omics workflows presents a powerful strategy for obtaining a holistic understanding of its biological impact. nih.govmdpi.com In metabolomics, for example, this compound can be used as a stable isotope tracer to map its metabolic pathways within fungal cells, host plants, and other organisms. simsonpharma.comclearsynth.com By tracking the appearance of deuterated metabolites, researchers can gain unprecedented insights into the biotransformation processes of the fungicide.

In proteomics and transcriptomics, the use of this compound can help to elucidate the specific cellular responses to the fungicide. nih.govmdpi.com By comparing the proteomic and transcriptomic profiles of organisms exposed to deuterated versus non-deuterated Cycloprocanazole, researchers can identify proteins and genes that are specifically involved in its metabolism and mechanism of action. This approach can help to uncover novel targets of the fungicide and resistance mechanisms in fungi. nih.gov

Research AreaApplication of this compoundPotential Insights
Metabolomics Stable isotope tracerElucidation of metabolic pathways and biotransformation products.
Proteomics Comparative analysis with non-deuterated formIdentification of proteins involved in metabolism, transport, and toxicity.
Transcriptomics Differential gene expression analysisUnderstanding the genetic response to fungicide exposure and resistance mechanisms.

Refinement of Preclinical Models for Deeper Understanding of Environmental and Biological Interactions

The use of this compound in preclinical models can lead to a more refined understanding of its environmental and biological interactions. In ecotoxicology, for instance, it can be used to study the bioaccumulation and trophic transfer of the fungicide in aquatic and terrestrial ecosystems. The distinct mass of the deuterated compound allows for its precise quantification in environmental samples, even at very low concentrations. nih.govclearsynth.comasme.orgnih.gov

Computational Optimization of Deuteration Sites for Specific Research Objectives

Computational modeling can play a crucial role in optimizing the design of deuterated Cycloprocanazole analogues for specific research applications. acs.org Quantum chemistry calculations can be employed to predict the kinetic isotope effects of deuteration at different positions on the molecule. acs.org This would allow for the in-silico screening of various deuterated analogues to identify those with the most desirable metabolic stability for use as research probes.

Molecular docking simulations can also be used to investigate how deuteration might affect the binding of Cycloprocanazole to its target enzyme, C14-demethylase, as well as to other off-target proteins. youtube.com This could help in the design of deuterated analogues with enhanced target specificity or, conversely, with reduced off-target effects for use in highly controlled experiments.

Computational MethodApplication in this compound ResearchResearch Objective
Quantum Chemistry Prediction of kinetic isotope effectsDesign of metabolically stabilized research probes.
Molecular Docking Analysis of binding affinity to target and off-target proteinsDevelopment of analogues with enhanced specificity.
Pharmacokinetic Modeling Simulation of ADME propertiesPrediction of in vivo behavior and optimization of experimental design.

Emerging Applications of Deuterated Compounds in Agri-Science and Environmental Monitoring Research

The use of deuterated compounds like this compound is a growing area in agri-science and environmental monitoring research. researchgate.netbusinessresearchinsights.com In agriculture, deuterated fungicides could be used in field studies to trace the environmental fate of the applied chemical, including its leaching into groundwater and runoff into surface waters. herts.ac.uk This information is critical for developing more sustainable agricultural practices and for assessing the environmental risks associated with fungicide use.

In environmental monitoring, this compound can serve as an ideal internal standard for the quantitative analysis of the parent fungicide in complex environmental matrices such as soil, water, and plant tissues. nih.govclearsynth.comasme.orgnih.gov The use of a deuterated internal standard can significantly improve the accuracy and reliability of analytical methods by correcting for matrix effects and variations in instrument response. nih.govclearsynth.com

Q & A

Basic: What are the key considerations for synthesizing Cycloprocanazole-d3 with isotopic purity, and how can synthesis efficiency be validated?

Methodological Answer:
Synthesis of deuterated compounds like this compound requires strict control of reaction conditions (e.g., solvent deuteration, catalyst selection) to minimize isotopic dilution. Post-synthesis, use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and purity. Quantify deuterium content via isotopic ratio analysis and compare against non-deuterated analogs. Validate synthesis efficiency by tracking yield at each step and ensuring reproducibility across batches .

Basic: Which analytical techniques are most robust for characterizing this compound in complex biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is optimal for detecting this compound in biological samples due to its sensitivity and specificity. Employ deuterium-specific fragmentation patterns to distinguish it from non-deuterated analogs. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) and establish calibration curves with internal standards (e.g., isotopically labeled analogs of related compounds) .

Advanced: How can researchers design experiments to resolve contradictory data on this compound’s metabolic stability across in vitro and in vivo models?

Methodological Answer:
Contradictions often arise from differences in experimental models (e.g., enzyme isoforms, species-specific metabolism). Design a comparative study using:

  • In vitro systems : Human hepatocytes vs. recombinant CYP enzymes to isolate metabolic pathways.
  • In vivo models : Pharmacokinetic studies in multiple species with controlled dosing.
    Apply population pharmacokinetic modeling to account for inter-individual variability. Cross-validate findings using stable isotope tracing to track metabolite formation .

Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Methodological Answer:
Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. For heterogeneous populations, integrate cluster analysis to subgroup cells based on response patterns. Apply Bayesian hierarchical models to account for variability between replicates. Validate robustness via bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes to contextualize biological significance .

Basic: How should researchers formulate hypothesis-driven questions for studying this compound’s mechanism of action?

Methodological Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example:

  • Population : Target enzyme (e.g., fungal CYP51).
  • Intervention : this compound exposure.
  • Comparison : Non-deuterated Cycloprocanazole.
  • Outcome : Binding affinity (measured via surface plasmon resonance or isothermal titration calorimetry ).
    Ensure hypotheses address gaps identified in literature reviews, such as deuterium’s impact on kinetic isotope effects .

Advanced: What strategies mitigate confounding variables in longitudinal studies of this compound’s environmental persistence?

Methodological Answer:
Implement controlled-environment chambers to standardize temperature, humidity, and microbial activity. Use isotope-ratio mass spectrometry (IRMS) to distinguish between abiotic degradation and microbial metabolism. Apply multivariate regression to isolate factors influencing persistence. Include positive controls (e.g., non-deuterated analogs) and blinded sample analysis to reduce bias .

Basic: How to ethically justify the use of this compound in animal studies, and what documentation is required?

Methodological Answer:
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify animal use by demonstrating the compound’s unique isotopic properties (e.g., reduced toxicity due to deuterium). Submit protocols to institutional ethics committees, including:

  • Dosing rationale (based on prior in vitro toxicity data).
  • Humane endpoints (e.g., weight loss thresholds).
  • Data-sharing plans to minimize redundant experiments .

Advanced: How can machine learning enhance predictive modeling of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:
Train models on multi-omics datasets (e.g., metabolomics, proteomics) to identify biomarkers of response. Use neural networks to predict absorption/distribution parameters from molecular descriptors (e.g., logP, polar surface area). Validate models with k-fold cross-validation and external datasets. Address overfitting via regularization techniques (e.g., Lasso regression) .

Basic: What are best practices for reporting experimental results on this compound in compliance with academic journals?

Methodological Answer:
Follow STREGA guidelines for isotopic studies:

  • Detail synthesis protocols (catalysts, solvents, purification steps).
  • Report isotopic purity (%D) and analytical methods (e.g., NMR conditions).
  • Include raw data tables for reproducibility (e.g., chromatographic peaks, mass spectra).
    Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for supplementary materials .

Advanced: How to address publication bias when meta-analyzing this compound’s efficacy across preclinical studies?

Methodological Answer:
Perform systematic literature reviews using PRISMA guidelines. Extract data on negative/positive outcomes and apply Egger’s regression test to detect bias. Use trim-and-fill analysis to estimate missing studies. Collaborate with repositories like Open Science Framework to access unpublished datasets. Discuss limitations in generalizability due to selective reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.